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Introduction

Everolimus is an immunosuppressive and antiproliferative drug that inhibits the mammalian target of
rapamycin (mTOR). It is used in organ transplantation and oncology. Due to its narrow therapeutic
window and significant pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is essential for
its safe and effective use [1] [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold
standard for everolimus quantification due to its high sensitivity, specificity, and ability to handle complex
matrices like whole blood [1] [3]. This document provides detailed application notes and protocols for the

precise quantification of everolimus using Multiple Reaction Monitoring (MRM).

Key MRM Transitions and Mass Spectrometry
Parameters

The foundation of a specific LC-MS/MS method is the selection of appropriate MRM transitions. The table

below summarizes the key parameters reported in the literature for everelimus and its internal standards.

Table 1: Optimized MRM Transitions for Everolimus and Internal Standards
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Analyte Precursor lon (m/z) Product lon (m/z) Internal Standard Reference
Everolimus 975.5 908.5 Ascomycin [4]
Everolimus 975.6 908.4 Not Specified [3]
D4-Everolimus (1S) (See Note 1) (See Note 1) N/A [1]
SDZ RAD 223-756 (IS) 989.8 922.8 N/A [4]
Ascomycin (IS) 809.5 756.5 N/A [4]

Notes:

¢ D4-Everolimus: The stable isotope-labeled internal standard D4-Everolimus is highly recommended
for optimal accuracy, as it corrects for matrix effects and recovery losses better than structural
analogs like ascomycin [1] [4].

¢ lonization: All transitions typically use positive electrospray ionization (ESI+) and monitor the
ammonium adduct [M+NH4 ] * of everolimus.

Detailed Experimental Protocols

Sample Preparation Methods

Robust sample preparation is critical. Below are protocols for different sample matrices.

e Protocol 1: Protein Precipitation for Whole Blood (WB) This is a common method for processing

venous whole blood samples [1].

o Aliquot: Pipette 100 pL of whole blood (calibrator, QC, or patient sample) into a
microcentrifuge tube.

o Add Internal Standard: Add a suitable volume of the internal standard working solution (e.g.,
D4-Everolimus).

o Precipitate Proteins: Add a cold protein precipitation solution (e.g., a mixture of zinc sulfate,
methanol, and acetonitrile). Vortex vigorously.

o Incubate and Centrifuge: Freeze the sample to enhance precipitation, then centrifuge at high
speed (e.g., >10,000 x g) for 10 minutes.
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o Inject: Transfer the clear supernatant into an LC vial for analysis [1].

e Protocol 2: Extraction for Volumetric Absorptive Microsampling (VAMS) This protocol is for

patient-centric microsampling devices like Mitra tips.

o Dry: Allow the VAMS tip containing the capillary blood sample to dry completely.

o Extract: Place the entire tip or a punched segment into a tube and add pure methanol as the
extraction solvent. Include the internal standard.

o Vortex and Sonicate: Vortex-mix and sonicate to ensure complete analyte extraction.

o Centrifuge and Inject: Centrifuge to pellet the particulate matter and transfer the supernatant
to an LC vial [1].

¢ Protocol 3: Extraction for Quantitative Dried Blood Spots (qDBS) This method is for devices like

Capitainer and requires a more rigorous clean-up.

o Punch: Punch a disk from the central part of the DBS.
o Extract: Add the internal standard and an extraction solvent (e.g., methanol/acetonitrile
80/20% or pure acetonitrile) to the disk.
o Enhanced Purification: To remove matrix interferences, an additional step with MgSOa4 and
sodium acetate can be introduced to facilitate phase separation.
o Vortex, Centrifuge, and Inject: Proceed with vortexing, centrifugation, and injection of the
clean extract [5] [1].

Liquid Chromatography (LC) Conditions

Table 2: Typical LC Conditions for Everolimus Separation

Parameter Specification Reference
Analytical Polar-modified C18 (e.g., Kinetex Polar C18) [1]
Column

Mobile Phase A

Mobile Phase B

Water with 0.1% Formic Acid and 4 mM Ammonium
Acetate

Methanol with 0.1% Formic Acid and 4 mM Ammonium
Acetate

[1]

[1]
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Parameter Specification Reference

Gradient High organic starting condition (e.g., 90% B), increasingto  [1]

Program 100% B

Flow Rate 0.6 - 0.8 mL/min [4][3]

Run Time 2.8 - 3.5 minutes [4] [3]

Injection Volume 5-20 pL (Typical for LC-
MS/MS)

Method Validation Parameters

A method must be validated according to guidelines (e.g., EMA). Key parameters for a validated everolimus

method are summarized below.

Table 3: Typical Validation Results for an Everolimus LC-MS/MS Assay

Validation Parameter Performance Data Reference
Linear Range 1.22 - 75 pg/L (ng/mL) [5]1 [3]
Intra-assay Precision Coefficient of Variation (CV) < 10.7% [5]
Inter-assay Precision CV<10.7% [5]
Intra-assay Accuracy Relative Error (RE) < +4.4% [5]
Carryover Not Significant [1]

Matrix Effect Minimal/Well-controlled with SIL-IS [1] [4]
Analytical Recovery >76% [4]
Stability in DBS Stable for at least 80 days at 2-8°C [5]
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Signhaling Pathway and Experimental Workflow

The following diagram illustrates the mechanistic pathway of everolimus and the analytical workflow for its

quantification.

LC-MS/MS Analytical Workflow
Sample Type:
Whole Blood, VAMS, ¢DBS

Preparation:
Protein Precipitation
Liquid-Liquid Extraction

Mechanistic Pathway of Everolimus

Click to download full resolution via product page
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Troubleshooting and Technical Notes

e Hematocrit Effect: Traditional DBS methods can be affected by hematocrit, leading to inaccurate
guantification. This is significantly mitigated by using volumetric microsampling devices like Mitra
(VAMS) or Capitainer (qDBS) [5] [1].

e Choice of Internal Standard: The use of a stable isotope-labeled internal standard (D4-Everolimus)
is strongly recommended over structural analogs (e.g., ascomycin) to compensate for matrix effects
and variations in extraction efficiency, ensuring higher accuracy and precision [1] [4].

e Matrix Effects: For Capitainer gDBS samples, a more rigorous extraction with additional purification
steps (e.g., using MgSOa) is necessary to remove matrix interferences from adhesive components

and dyes [1].

Conclusion

The LC-MS/MS methods detailed here provide robust, sensitive, and specific protocols for the quantification
of everolimus in various blood matrices. The adoption of volumetric microsampling techniques facilitates
decentralized TDM, enabling patient-centric care. Adherence to the described MRM  transitions,
chromatographic conditions, and sample preparation protocols will ensure reliable analytical performance for

clinical and research applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Everolimus Quantification by LC-MS/MS: Application Notes and

Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b567814#everolimus-mass-spectrometry-transitions-mrm-

guantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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